(R)-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hcl
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Overview
Description
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride typically involves the formation of the pyrazole ring followed by its attachment to the piperidine ring. One common method for synthesizing pyrazoles involves the cycloaddition of hydrazines with 1,3-diketones or their equivalents under mild conditions . The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings.
Scientific Research Applications
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of ®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
Uniqueness
®-3-(4-Methyl-1H-pyrazol-5-YL)piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H16ClN3 |
---|---|
Molecular Weight |
201.70 g/mol |
IUPAC Name |
(3R)-3-(4-methyl-1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-7-5-11-12-9(7)8-3-2-4-10-6-8;/h5,8,10H,2-4,6H2,1H3,(H,11,12);1H/t8-;/m1./s1 |
InChI Key |
LJGFGRHPRPQIJR-DDWIOCJRSA-N |
Isomeric SMILES |
CC1=C(NN=C1)[C@@H]2CCCNC2.Cl |
Canonical SMILES |
CC1=C(NN=C1)C2CCCNC2.Cl |
Origin of Product |
United States |
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